1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one
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Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,5-dimethylpyrazole ring attached to an iodoethanone moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate iodoethanone precursor. One common method includes the reaction of 3,5-dimethylpyrazole with 2-iodoethanone under basic conditions, such as using potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. The compound may inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that similar pyrazole derivatives can bind to active sites of enzymes, affecting their function .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-iodoethan-1-one can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Lacks the iodoethanone moiety and has different reactivity and applications.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Contains a cyanoacetyl group instead of an iodoethanone group, leading to different chemical properties and uses.
Bis(pyrazolyl)methanes: These compounds have two pyrazole rings and are used in different applications, such as metal chelation and catalysis.
Properties
CAS No. |
36140-56-4 |
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Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-iodoethanone |
InChI |
InChI=1S/C7H9IN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 |
InChI Key |
QBWHZKVJWVAZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CI)C |
Origin of Product |
United States |
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